2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution on the benzene ring and a sulfamoyl group attached to a phenyl ring, which is further linked to a 4-methylpyrimidin-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions using appropriate fluorinating agents. The sulfamoyl group can be introduced via sulfonation reactions, followed by the attachment of the 4-methylpyrimidin-2-yl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide core can be oxidized to produce corresponding carboxylic acids.
Reduction: : Reduction reactions can be performed on the nitro groups, if present, to form amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrimidinyl moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions may use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Carboxylic acids.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoro substitution can impart unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features allow it to interact with specific biological targets, aiding in the understanding of biological processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-(4-(N-(2-methylpyrimidin-4-yl)sulfamoyl)phenyl)benzamide
2,6-Difluoro-N-(4-(N-(3-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
2,6-Difluoro-N-(4-(N-(5-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Uniqueness
The uniqueness of 2,6-difluoro-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide lies in its specific substitution pattern and the presence of the sulfamoyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3S/c1-11-9-10-21-18(22-11)24-28(26,27)13-7-5-12(6-8-13)23-17(25)16-14(19)3-2-4-15(16)20/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNIVCNGQUMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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